molecular formula C17H23N3O2 B8811164 tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate CAS No. 400801-83-4

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B8811164
CAS No.: 400801-83-4
M. Wt: 301.4 g/mol
InChI Key: LUFMOZOQECBNQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

400801-83-4

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,18,19)

InChI Key

LUFMOZOQECBNQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (1 g, 3.3 mmol) in EtOH (25 mL) containing PtO2 (250 mg) was placed on a Parr hydrogenator at 60 psi H2. After 18 h the mixture was filtered through celite and evaporated to give 0.96 g (97%) of a white solid. TLC (silica, 50% EtOAc/hexanes): Rf=0.5. MS (electrospray): exact mass calculated for C17H23N3O22, 301.18; m/z found, 302.2 [M++H]. 1H NMR (CDCl3, 400 MHz) 10.95 (br s, 1H), 8.26 (dd, J=3.33 Hz, 1.37 Hz, 1H), 7.96 (dd, J=6.26 Hz, 1.57 Hz, 1H), 7.11 (s, 1H), 7.05 (dd, J=4.89 Hz, 3.13 Hz, 1H), 4.22 (br s, 2H), 3.00-2.79 (m, 3H), 1.99 (d, J=13.89 Hz, 2H), 1.74-1.60 (m, 2H), 1.47 (s, 9H).
Name
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25 mL
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250 mg
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Yield
97%

Synthesis routes and methods II

Procedure details

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CCOC(=O)n1cc(C2CCN(C(=O)OC(C)(C)C)CC2)c2cccnc21
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Synthesis routes and methods III

Procedure details

4 g (10.72 mmol) of 3-(1-tert-butoxycarbonyl-piperidin-4-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester were added to a solution of 3 g (53.6 mmol) of potassium hydroxide in 120 ml of isopropanol. The mixture was refluxed for 16 hours. The solvent was distilled off and cold water was added. This solution was acidified with concentrated hydrochloric acid and then basified with 8 N aqueous sodium hydroxide solution. This aqueous solution was extracted twice with ethyl acetate. The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and evaporated under reduced pressure. 1.6 g (50% of yield) of the expected product were obtained as yellowish solid.
Name
3-(1-tert-butoxycarbonyl-piperidin-4-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
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Quantity
120 mL
Type
solvent
Reaction Step One

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